![molecular formula C17H12ClN5S B2575148 3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 877635-07-9](/img/structure/B2575148.png)

3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound. It is a derivative of the triazole class of compounds . Triazoles are nitrogenous heterocyclic moieties that are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

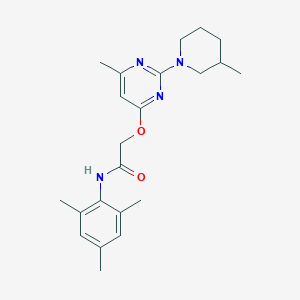

Molecular Structure Analysis

The molecular structure of “3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine” includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific molecular structure details for this compound are not provided in the available sources.Wissenschaftliche Forschungsanwendungen

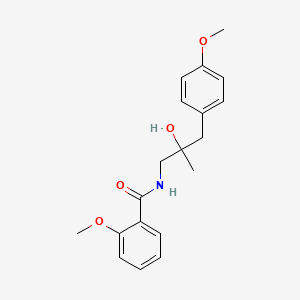

Synthesis and Characterization of Pyridazine Derivatives

Recent research has explored the synthesis and characterization of various pyridazine derivatives, including those related to 3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine. These compounds have demonstrated significant scientific interest due to their potential applications in medicinal chemistry, particularly due to their biological properties such as anti-tumor and anti-inflammatory activities. The synthesis process typically involves multiple steps, starting from basic chemical reactions to complex formation, characterized by techniques like NMR, IR, and mass spectral studies, further confirmed by X-ray diffraction techniques. Density functional theory (DFT) calculations are also employed to understand the electronic properties of these compounds, including HOMO-LUMO energy levels, which play a crucial role in their biological activities (Sallam et al., 2021).

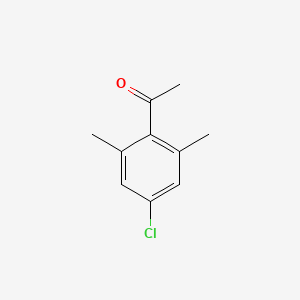

Antimicrobial and Antifungal Activities

Another fascinating aspect of these pyridazine derivatives is their antimicrobial and antifungal activities. Research has demonstrated that specific derivatives exhibit moderate to strong activity against various bacterial and fungal strains. This opens up potential applications in developing new antimicrobial agents that could contribute to the fight against resistant strains of bacteria and fungi. The evaluation of these activities is carried out through in vitro assays against clinically isolated strains, showing the promise of these compounds in therapeutic settings (Kumara et al., 2013).

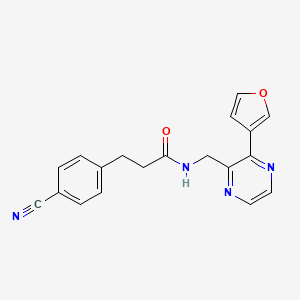

Antidiabetic Potential

A noteworthy application of triazolo-pyridazine derivatives is their evaluation as potential antidiabetic drugs. This research focuses on synthesizing and testing derivatives for their ability to inhibit Dipeptidyl peptidase-4 (DPP-4), a key enzyme in the glucose metabolism pathway. The inhibition of DPP-4 is a recognized therapeutic approach for managing type 2 diabetes, as it influences the levels of incretin hormones, which in turn affect insulin and glucose production. The evaluation involves both in silico modeling and in vitro assays to determine the compounds' efficacy and potential as antidiabetic medications (Bindu et al., 2019).

Eigenschaften

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5S/c18-14-5-3-12(4-6-14)11-24-17-21-20-16-8-7-15(22-23(16)17)13-2-1-9-19-10-13/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCHEYHTVLBSIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Cl)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]phenyl]sulfonylamino]butanoic acid](/img/structure/B2575072.png)

![N-(4-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2575078.png)

![1-(3-Nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2575080.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2575081.png)

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2575083.png)